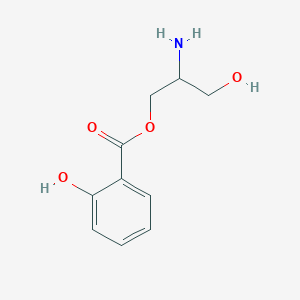![molecular formula C12H14N2O B12590016 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- CAS No. 651314-56-6](/img/structure/B12590016.png)
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with an isoxazole moiety. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core of the compound can be synthesized through a series of cyclization reactions. For example, starting from a suitable piperidine derivative, cyclization can be achieved using reagents such as sodium hydride (NaH) and an appropriate alkyl halide.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction. This step often involves the use of nitrile oxides and alkynes under controlled conditions to form the isoxazole ring.
Final Coupling: The final step involves coupling the isoxazole ring with the bicyclic core. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Medicine: The compound has potential therapeutic applications, including as a scaffold for drug development targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The isoxazole ring plays a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinuclidine: A structurally similar compound with a bicyclic amine core but lacking the isoxazole ring.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure and distinct chemical properties.
Uniqueness
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
651314-56-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
5-[2-(1-azabicyclo[2.2.2]octan-2-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1(2-12-3-6-13-15-12)11-9-10-4-7-14(11)8-5-10/h3,6,10-11H,4-5,7-9H2 |
InChIキー |
IFNGSLSPSIIODV-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1CC2C#CC3=CC=NO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



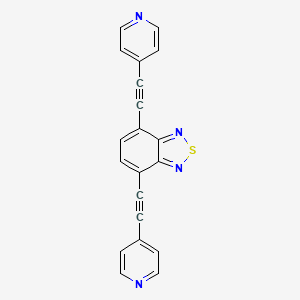
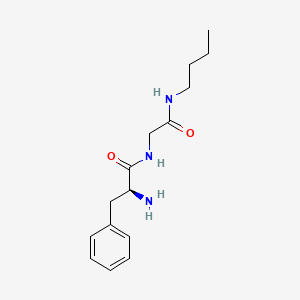
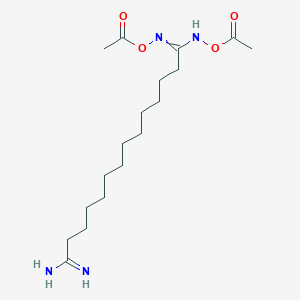
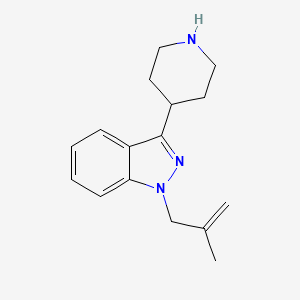

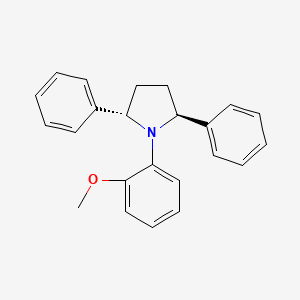
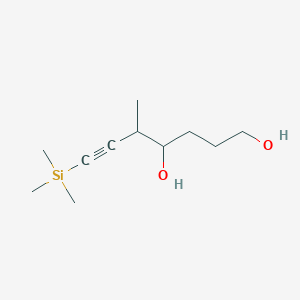
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)

![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
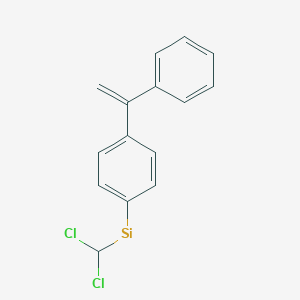
![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
